(4-Bromophenyl)trichlorosilane

Vue d'ensemble

Description

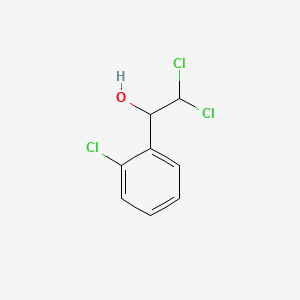

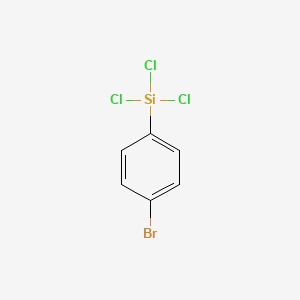

(4-Bromophenyl)trichlorosilane, also known as 4-BPS, is a versatile compound with a wide range of applications in the fields of chemistry, materials science, and biology. 4-BPS is a colorless, volatile liquid that has a pungent odor and is slightly soluble in water. It is a halogenated organosilicon compound, which is composed of a bromophenyl group and three chlorine atoms bound to a silicon atom. 4-BPS is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a probe molecule in biological research.

Applications De Recherche Scientifique

Novel Compound Synthesis

Researchers have developed water-soluble organosilane compounds, including derivatives of trichlorosilane, for radical reactions in aqueous media. These compounds are effective in the radical reduction of halo sugars and other water-soluble substrates, demonstrating the utility of organosilanes in the synthesis of novel compounds (Yamazaki et al., 1997). Additionally, the reaction of Grignard reagents with bromotrichlorosilane has been explored for generating trichlorosilyllithium, a precursor in various synthetic pathways (Oehme & Weiss, 1987).

Materials Science and Engineering

In materials science, (4-Bromophenyl)trichlorosilane and its derivatives have been utilized for functionalizing octasilsesquioxanes. This application demonstrates the ability to introduce phenyl-functionalized groups into silsesquioxane frameworks, offering pathways for creating materials with tailored properties (Liu et al., 2009). Furthermore, the synthesis of a key reactive unit for carbosilane dendrimers has been reported, highlighting the role of organosilanes in the development of dendritic structures for potential use in nanotechnology and materials science (Gossage et al., 1998).

Organic Synthesis Applications

Organosilanes, including (4-Bromophenyl)trichlorosilane, serve as intermediates and reagents in organic synthesis. For example, they have been used in the amination of N-aryl prolinol, showcasing their role in the synthesis of chiral ligands for asymmetric catalysis (Mino et al., 2005). Additionally, these compounds have facilitated the controlled introduction of allylic groups to chlorosilanes, enabling precise functionalization of silicon-based compounds (Li et al., 2006).

Surface Modification and Material Enhancement

Surface modification of nanostructured ceramic membranes through treatments involving trichloromethylsilane has been investigated for applications in direct contact membrane distillation. This modification makes the ceramic membranes hydrophobic, illustrating the potential of organosilanes in enhancing the performance of membrane-based separation processes (Hendren et al., 2009).

Mécanisme D'action

Target of Action

(4-Bromophenyl)trichlorosilane is a chemical compound that primarily targets organic compounds, particularly those containing carbon-carbon double bonds . It is often used in the synthesis of silicon-containing organic compounds . The primary targets of (4-Bromophenyl)trichlorosilane are therefore the organic compounds that it reacts with during these synthesis processes.

Mode of Action

The mode of action of (4-Bromophenyl)trichlorosilane involves its interaction with its targets through a process known as hydrosilylation . This process involves the addition of silicon-hydrogen bonds across carbon-carbon double bonds, resulting in the formation of new carbon-silicon bonds . This reaction is often catalyzed by a variety of catalysts, including tertiary amines .

Biochemical Pathways

The biochemical pathways affected by (4-Bromophenyl)trichlorosilane are primarily those involved in the synthesis of silicon-containing organic compounds . These pathways involve a series of reactions that lead to the formation of new carbon-silicon bonds, which are key to the structure and function of these compounds .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical pathways it interacts with and the resulting metabolites .

Result of Action

The result of the action of (4-Bromophenyl)trichlorosilane is the formation of new silicon-containing organic compounds . These compounds have a wide range of potential applications, from use in the semiconductor industry to potential roles in various biological systems .

Propriétés

IUPAC Name |

(4-bromophenyl)-trichlorosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODNGFYRYQNMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950443 | |

| Record name | (4-Bromophenyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromophenyl)trichlorosilane | |

CAS RN |

27752-77-8 | |

| Record name | Bromophenyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027752778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)